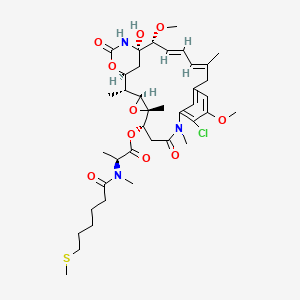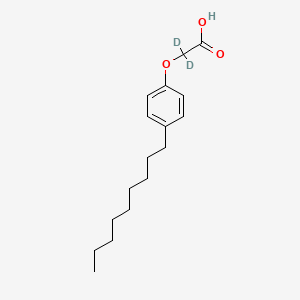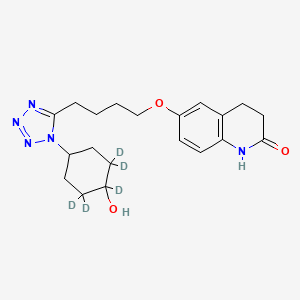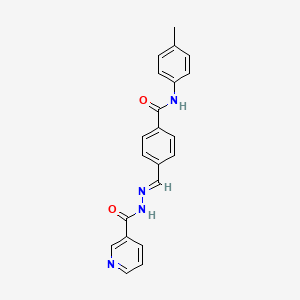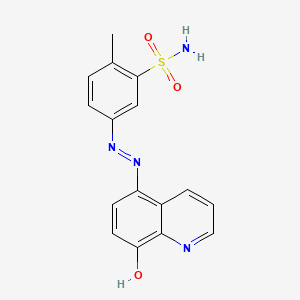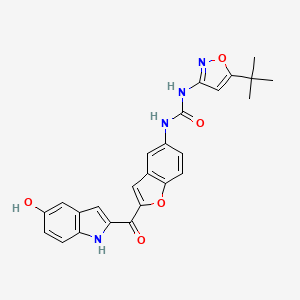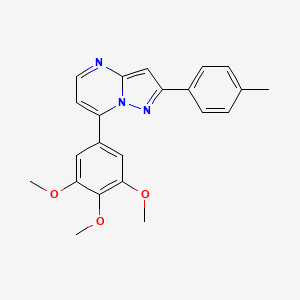
Tubulin inhibitor 24
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tubulin inhibitor 24 is a compound that disrupts the dynamics of tubulin, a protein that forms microtubules in cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintaining cell shape. Tubulin inhibitors are widely used in cancer chemotherapy due to their ability to prevent cell division and induce cell death in tumor cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tubulin inhibitor 24 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired chemical structure and properties of the compound. Common methods include:
Formation of key intermediates: This step often involves the use of reagents such as aldehydes, ketones, and amines under controlled conditions to form the desired intermediates.
Coupling reactions: The final step involves coupling the intermediates using reagents such as palladium catalysts and ligands to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This requires optimization of reaction conditions, purification methods, and quality control to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control .
化学反应分析
Types of Reactions
Tubulin inhibitor 24 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen gas under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas under catalytic conditions.
Substitution: Halogens, nucleophiles, and bases under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of new functional groups, such as halides or ethers .
科学研究应用
Tubulin inhibitor 24 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the dynamics of tubulin and microtubules, as well as to develop new synthetic methods and reaction mechanisms.
Biology: Employed to investigate the role of microtubules in cellular processes, such as cell division, intracellular transport, and signal transduction.
Medicine: Utilized in cancer chemotherapy to prevent cell division and induce cell death in tumor cells. It is also being explored for its potential in treating other diseases, such as neurodegenerative disorders and parasitic infections.
Industry: Applied in the development of new drugs and therapeutic agents, as well as in the production of high-value chemicals and materials
作用机制
Tubulin inhibitor 24 exerts its effects by binding to the tubulin protein and preventing its polymerization into microtubules. This disrupts the microtubule network in cells, leading to cell cycle arrest and apoptosis (programmed cell death). The compound specifically targets the colchicine binding site on tubulin, which is a well-known site for tubulin inhibitors. By binding to this site, this compound prevents the addition of tubulin dimers to the growing microtubule, thereby inhibiting microtubule formation and function .
相似化合物的比较
Tubulin inhibitor 24 can be compared with other similar compounds, such as:
Colchicine: A well-known tubulin inhibitor that binds to the same site as this compound. Colchicine is used to treat gout and familial Mediterranean fever, but it has limitations due to its toxicity.
Paclitaxel: A microtubule-stabilizing agent that binds to a different site on tubulin. Paclitaxel is widely used in cancer chemotherapy but can cause side effects such as neuropathy.
Vinblastine: A tubulin inhibitor that binds to a different site on tubulin and promotes microtubule depolymerization. .
This compound is unique in its specific binding to the colchicine site and its potential for reduced toxicity compared to other tubulin inhibitors. This makes it a promising candidate for further development and clinical use .
属性
分子式 |
C22H21N3O3 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H21N3O3/c1-14-5-7-15(8-6-14)17-13-21-23-10-9-18(25(21)24-17)16-11-19(26-2)22(28-4)20(12-16)27-3/h5-13H,1-4H3 |
InChI 键 |
JSNTVTRKXKWPFD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC=NC3=C2)C4=CC(=C(C(=C4)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



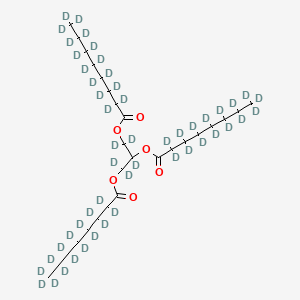
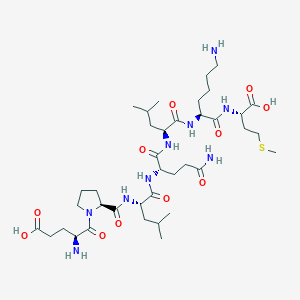
![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
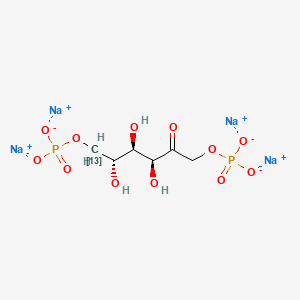
![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)
